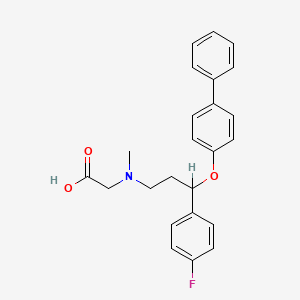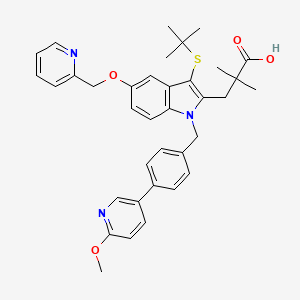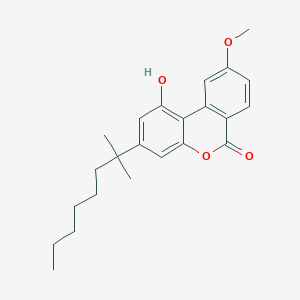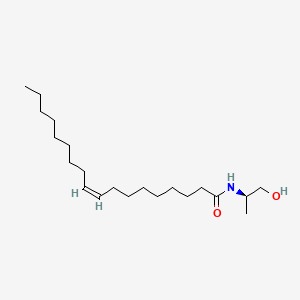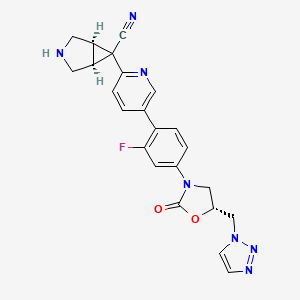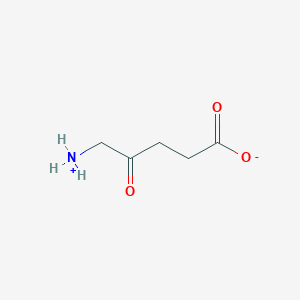
Ácido 5-aminolevulínico
Descripción general
Descripción
Aminolevulinic acid is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of tetrapyrrole compounds such as heme, chlorophyll, and vitamin B12 . It is an endogenous compound found in various organisms, including animals, plants, fungi, and bacteria . Aminolevulinic acid is widely used in medical, agricultural, and industrial applications due to its unique properties .
Aplicaciones Científicas De Investigación
Aminolevulinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Aminolevulinic acid exerts its effects by being metabolized to protoporphyrin IX, a photosensitizer that accumulates in cancer cells . Upon exposure to specific wavelengths of light, protoporphyrin IX generates reactive oxygen species that induce cell death . This mechanism is utilized in photodynamic therapy for cancer treatment .
Safety and Hazards
According to the safety data sheet, 5-ALA may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
5-ALA has received widespread attention in recent years due to its potential applications in medicine, agriculture, and other burgeoning fields . It is successfully used in the treatment of tumors and other diseases . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery . Ongoing research in these areas will lead to further advancements to enable expanded clinical applications .
Análisis Bioquímico
Biochemical Properties
5-Aminolevulinic acid plays a significant role in biochemical reactions. It is the key precursor for the biosynthesis of tetrapyrrole compounds . As the precursor of heme, chlorophylls, and vitamin B12, 5-Aminolevulinic acid significantly affects cell growth and metabolic flux .
Cellular Effects
5-Aminolevulinic acid has various effects on different types of cells and cellular processes. For instance, it has been reported that 5-Aminolevulinic acid can promote aerobic energy metabolism, especially cytochrome c oxidase activity . It also influences cell function by affecting ATP levels in cells .
Molecular Mechanism
At the molecular level, 5-Aminolevulinic acid exerts its effects through a series of transformations. In humans, 5-Aminolevulinic acid, after being biosynthesized, goes through a series of transformations in the cytosol and finally gets converted to Protoporphyrin IX inside the mitochondria . This protoporphyrin molecule chelates with iron in the presence of the enzyme ferrochelatase to produce Heme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminolevulinic acid can change over time. For instance, it has been observed that 5-Aminolevulinic acid can promote the regulation of the whole process of photosynthesis . It also induces plant preventive and protective systems through the NO/H2O2 signaling network .
Dosage Effects in Animal Models
The effects of 5-Aminolevulinic acid can vary with different dosages in animal models. For instance, in rodent models, administration of a high dose of 5-Aminolevulinic acid (30 - 100 mg/kg) has been reported to induce heme oxygenase-1, which can prevent renal ischemia-reperfusion injury .
Metabolic Pathways
5-Aminolevulinic acid is involved in several metabolic pathways. It is the first compound in the porphyrin synthesis pathway, which leads to heme in mammals, as well as chlorophyll in plants . It is also involved in the C4 and C5 pathways related to heme biosynthesis in microorganisms .
Transport and Distribution
5-Aminolevulinic acid is transported and distributed within cells and tissues. For instance, it has been demonstrated that 5-Aminolevulinic acid uses the intestinal and renal apical peptide transporters for entering into epithelial cells .
Subcellular Localization
The subcellular localization of 5-Aminolevulinic acid and its effects on activity or function are significant. For instance, in Arabidopsis, it has been found that 5-Aminolevulinic acid is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme, and is involved in the regulation of the whole process of photosynthesis . In another study, it was found that 5-Aminolevulinic acid-induced Protoporphyrin IX was primarily localized in the endoplasmic reticulum and mitochondria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aminolevulinic acid can be synthesized through chemical and biological methods. The chemical synthesis involves the condensation of succinyl-CoA and glycine, catalyzed by the enzyme aminolevulinic acid synthase . This reaction occurs in the mitochondria of non-photosynthetic eukaryotes .
Industrial Production Methods: Microbial production of aminolevulinic acid has gained attention due to its higher yields and eco-friendly nature compared to chemical synthesis . Photosynthetic bacteria and engineered microbial strains are commonly used for industrial production . The process involves optimizing key enzymes and metabolic pathways to enhance the yield of aminolevulinic acid .
Análisis De Reacciones Químicas
Types of Reactions: Aminolevulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Aminolevulinic acid can be oxidized to form porphobilinogen, a precursor in the heme biosynthesis pathway.
Reduction: It can be reduced to form different derivatives used in photodynamic therapy.
Substitution: Aminolevulinic acid can undergo substitution reactions to form various esters and amides.
Major Products: The major products formed from these reactions include porphobilinogen, protoporphyrin IX, and various esters used in medical applications .
Comparación Con Compuestos Similares
Aminolevulinic acid is unique due to its role as a precursor in the biosynthesis of tetrapyrrole compounds . Similar compounds include:
Porphobilinogen: Another intermediate in the heme biosynthesis pathway.
Protoporphyrin IX: A direct product of aminolevulinic acid metabolism.
Methyl aminolevulinate: A derivative used in photodynamic therapy.
Aminolevulinic acid stands out due to its versatility and wide range of applications in various fields .
Propiedades
IUPAC Name |
5-amino-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXJTSGNIOSYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048490 | |
| Record name | Aminolevulinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Aminolevulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4), Very soluble, 1000 mg/mL at 25 °C | |
| Record name | SID56322917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aminolevulinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Aminolevulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
According to the presumed mechanism of action, photosensitization following application of aminolevulinic acid (ALA) topical solution occurs through the metabolic conversion of ALA to protoporphyrin IX (PpIX), which accumulates in the skin to which aminolevulinic acid has been applied. When exposed to light of appropriate wavelength and energy, the accumulated PpIX produces a photodynamic reaction, a cytotoxic process dependent upon the simultaneous presence of light and oxygen. The absorption of light results in an excited state of the porphyrin molecule, and subsequent spin transfer from PpIX to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals. Photosensitization of actinic (solar) keratosis lesions using aminolevulinic acid, plus illumination with the BLU-UTM Blue Light Photodynamic Therapy Illuminator (BLU-U), is the basis for aminolevulinic acid photodynamic therapy (PDT). | |
| Record name | Aminolevulinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
106-60-5 | |
| Record name | 5-Aminolevulinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminolevulinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminolevulinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminolevulinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOLEVULINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88755TAZ87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Aminolevulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-158 °C, 156 - 158 °C | |
| Record name | Aminolevulinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Aminolevulinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



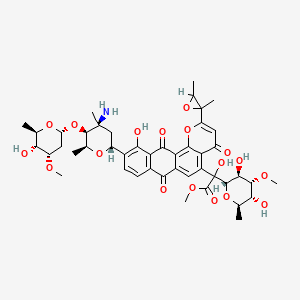

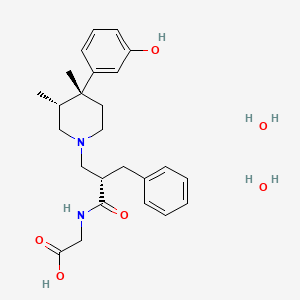
![5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide](/img/structure/B1664809.png)
methoxy}propanoic acid](/img/structure/B1664810.png)
